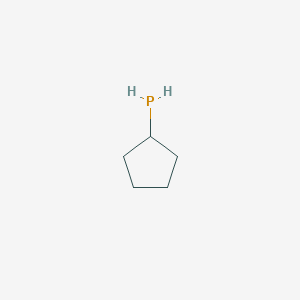

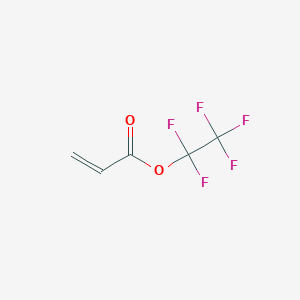

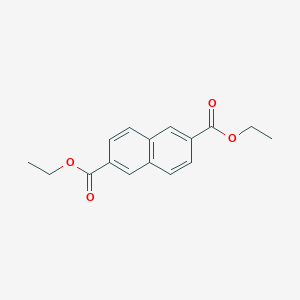

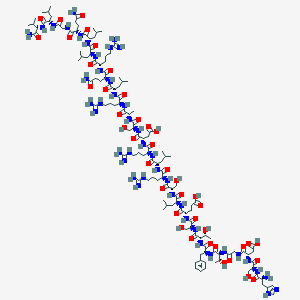

![molecular formula C12H14N2 B097032 螺[吲哚-3,4'-哌啶] CAS No. 19136-10-8](/img/structure/B97032.png)

螺[吲哚-3,4'-哌啶]

描述

Spiro[indole-3,4’-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids . It is synthesized via cycloisomerizations of tryptamine-ynamides . The process is catalyzed by Ag (I)/PPh3 and is chelation-controlled .

Synthesis Analysis

The synthesis of spiro[indole-3,4’-piperidine] involves a chelation-controlled cycloisomerization of tryptamine-ynamide . This process is catalyzed by Ag (I)/PPh3 and results in the formation of the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . The diastereoselective products are achieved by a chiron approach .Molecular Structure Analysis

The molecular formula of spiro[indole-3,4’-piperidine] is C12H16N2 . The structure is stabilized by strong non-covalent effects between the substrate and catalyst/ligand complex via cation-π–π interactions .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of spiro[indole-3,4’-piperidine] is the chelation-controlled cycloisomerization of tryptamine-ynamide . This reaction is catalyzed by Ag (I)/PPh3 and leads to the formation of the spiro[indole-3,4’-piperidine] scaffold .Physical And Chemical Properties Analysis

Spiro[indole-3,4’-piperidine] has a molecular weight of 188.27 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a complexity of 208 and a topological polar surface area of 24.1 Ų .科学研究应用

Synthesis of Diastereoselective Compounds

Spiro[indole-3,4’-piperidine] derivatives can be synthesized in a diastereoselective manner using Ag(i)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides . This process allows for the creation of compounds with specific spatial arrangements, which is crucial in the development of pharmaceuticals where the orientation of molecules can affect drug efficacy.

Drug Design and Discovery

The spiro[indole-3,4’-piperidine] scaffold is a key component in drug design due to its inherent three-dimensional nature. It allows for the projection of functionalities in all three dimensions, making it an attractive target for the development of new therapeutic agents . This scaffold is particularly significant in the synthesis of molecules with bioactivity against cancer cells, microbes, and various diseases.

Pharmacological Significance

Compounds containing the spiro[indole-3,4’-piperidine] structure have shown a broad spectrum of biological properties. These include antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . Their pharmacological significance is due to their ability to interact effectively with three-dimensional proteins.

Structural Derivatizations

The spiro[indole-3,4’-piperidine] scaffold, with its potentially modifiable imine moiety, inspires protocols for further structural derivatizations . This adaptability is essential for the creation of diverse medicinal compounds with varying biological activities.

Non-Covalent Interaction Studies

Density Functional Theory (DFT) calculations have indicated that strong non-covalent effects, such as cation-π–π interactions, stabilize the spiroindoleninium intermediate during the synthesis process . Understanding these interactions is vital for the design of more efficient synthesis methods and for predicting the behavior of these compounds in biological systems.

Creation of Alkaloid Derivatives

Spiro[indole-3,4’-piperidine] is a central skeleton in many alkaloids with potential pharmaceutical activity. The rigidity and three-dimensional nature of these spirocyclic systems lead to good affinity with proteins, making them suitable for the synthesis of alkaloid derivatives with various medicinal properties .

属性

IUPAC Name |

spiro[indole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZDJHJGTFYYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593750 | |

| Record name | Spiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indole-3,4'-piperidine] | |

CAS RN |

19136-10-8 | |

| Record name | Spiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the spiro[indole-3,4'-piperidine] scaffold in medicinal chemistry?

A: The spiro[indole-3,4'-piperidine] scaffold exhibits promising biological activity and has garnered attention in medicinal chemistry. Its unique structure allows for diverse derivatization, making it a versatile platform for developing novel therapeutics. For instance, one derivative has shown potential as a DDR1 kinase inhibitor [].

Q2: How can the spiro[indole-3,4'-piperidine] scaffold be synthesized efficiently?

A: Researchers have developed an efficient and diastereoselective synthetic route to access the spiro[indole-3,4'-piperidine] scaffold. This method utilizes a Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides [, ]. This approach offers advantages such as mild reaction conditions and gram-scale scalability [].

Q3: What role do computational chemistry calculations play in understanding the synthesis of these derivatives?

A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanism behind the diastereoselective synthesis. Specifically, DFT calculations reveal that strong non-covalent interactions, namely cation-π-π interactions, stabilize the crucial spiroindoleninium intermediate, favoring the formation of specific diastereomers [, ].

Q4: What is the significance of chirality in the synthesis of these derivatives?

A: The presence of chiral centers in the spiro[indole-3,4'-piperidine] scaffold necessitates the development of diastereoselective synthetic methods. Researchers have successfully employed a chiral pool approach, utilizing chiral starting materials to achieve diastereoselective synthesis []. This is crucial because different stereoisomers can exhibit distinct biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)